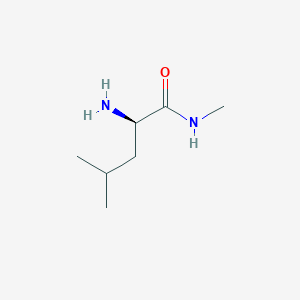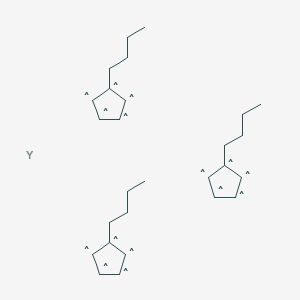
Tris(butylcyclopentadienyl)yttrium
Overview
Description
Tris(butylcyclopentadienyl)yttrium is an organometallic compound with the chemical formula Y(C5H4CH2(CH2)2CH3)3. It is a liquid at room temperature and is used as a precursor in various chemical processes, particularly in the deposition of yttrium oxide films. This compound is known for its thermal stability and high reactivity, making it a valuable reagent in materials science and nanotechnology .
Mechanism of Action
Target of Action
Tris(butylcyclopentadienyl)yttrium(III) is a chemical compound with the formula Y(C5H4CH2(CH2)2CH3)3 . It is primarily used as a precursor in the growth of thin films through processes such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) . The primary targets of this compound are the surfaces where these thin films are to be deposited.
Mode of Action
The compound interacts with its targets (surfaces) through a process called chemisorption, where it forms a chemical bond with the surface. This is followed by a reaction with a suitable reactant to form a thin film of the desired material .
Biochemical Pathways
Its use is primarily in the field of materials synthesis and thin film deposition .
Result of Action
The result of the action of this compound(III) is the formation of thin films on a substrate. These films can be used in various applications, including the fabrication of electronic devices, protective coatings, and more .
Action Environment
The action of this compound(III) is influenced by several environmental factors. For instance, the temperature and pressure conditions during the MOCVD or ALD process can significantly affect the quality of the thin films produced . Additionally, the compound is sensitive to air and moisture , which means it must be handled and stored under controlled conditions to maintain its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(butylcyclopentadienyl)yttrium is typically synthesized through the reaction of butylcyclopentadiene with yttrium trichloride in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation. The resulting product is purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and vacuum distillation, is common to achieve the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tris(butylcyclopentadienyl)yttrium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen or water to form yttrium oxide.
Substitution: Can participate in ligand exchange reactions with other cyclopentadienyl derivatives.
Decomposition: At elevated temperatures, it decomposes to form yttrium metal and hydrocarbons.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or water at elevated temperatures.
Substitution: Involves the use of other cyclopentadienyl compounds under inert atmosphere conditions.
Decomposition: Requires high temperatures and an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Yttrium oxide (Y2O3): Formed during oxidation reactions.
Yttrium metal: Produced during decomposition at high temperatures.
Hydrocarbons: By-products of decomposition reactions.
Scientific Research Applications
Tris(butylcyclopentadienyl)yttrium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of yttrium-containing compounds and materials.
Materials Science: Employed in the deposition of yttrium oxide films for electronic and optical devices.
Nanotechnology: Utilized in the fabrication of nanostructured materials and coatings.
Medicine: Investigated for potential use in medical imaging and targeted drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Tris(sec-butylcyclopentadienyl)yttrium: Another yttrium precursor with similar properties but different ligand structure.
Tris(isopropylcyclopentadienyl)yttrium: Similar in function but with isopropyl groups instead of butyl groups.
Tris(methylcyclopentadienyl)yttrium: Contains methyl groups and is used in similar applications.
Uniqueness
Tris(butylcyclopentadienyl)yttrium is unique due to its specific ligand structure, which provides a balance of thermal stability and reactivity. This makes it particularly suitable for applications requiring precise control over film deposition and material properties .
Properties
InChI |
InChI=1S/3C9H13.Y/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFJVCJZOKOCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.[Y] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Y | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312739-77-8 | |
| Record name | Tris(Butylcyclopentadienyl)yttrium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3123709.png)
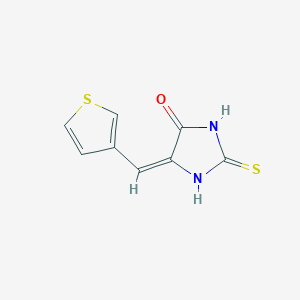

![Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3123729.png)
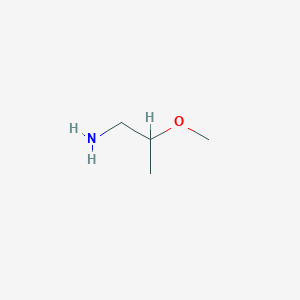
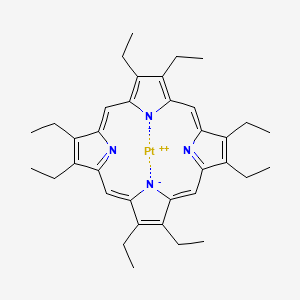
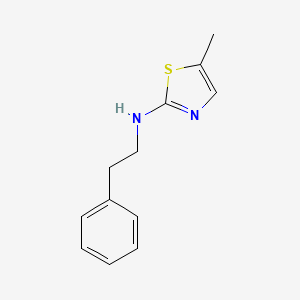
![4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B3123766.png)

![3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid](/img/structure/B3123793.png)
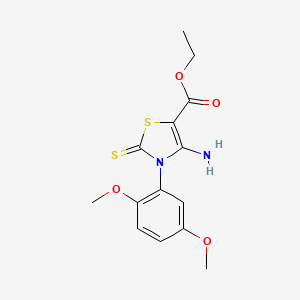
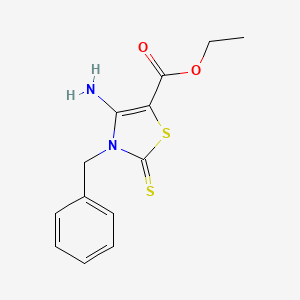
![ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3123830.png)
